molecular formula C18H25N5O2 B13345704 Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate

Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B13345704
M. Wt: 343.4 g/mol
InChI Key: UDQGRTMESDVSSN-CZUORRHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, introduction of the triazole moiety, and final tert-butyl esterification. Common reagents used in these steps include:

  • Piperazine
  • 1H-1,2,4-triazole
  • tert-Butyl chloroformate

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including as an antifungal or antibacterial agent.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Other compounds with a piperazine core structure.

    Triazole-containing compounds: Molecules that include the 1H-1,2,4-triazole moiety.

Uniqueness

Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

tert-butyl (2R,5S)-2-methyl-5-[4-(1,2,4-triazol-1-yl)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H25N5O2/c1-13-9-20-16(10-22(13)17(24)25-18(2,3)4)14-5-7-15(8-6-14)23-12-19-11-21-23/h5-8,11-13,16,20H,9-10H2,1-4H3/t13-,16-/m1/s1

InChI Key

UDQGRTMESDVSSN-CZUORRHYSA-N

Isomeric SMILES

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)N3C=NC=N3

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)N3C=NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.